
1-Isothiocyanato-cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isothiocyanato-cyclohexene, also known as cyclohexyl isothiocyanate, is an organic compound with the molecular formula C7H11NS. It is a derivative of cyclohexene, where an isothiocyanate group (-N=C=S) is attached to the cyclohexene ring.
Preparation Methods
1-Isothiocyanato-cyclohexene can be synthesized through several methods:
-
Synthetic Routes
From Amines: A common method involves the reaction of primary amines with carbon disulfide and an oxidizing agent.
Photocatalysis: Another method uses photocatalysis to react amines with carbon disulfide, producing isothiocyanates under mild conditions.
-
Industrial Production
Electrochemical Methods: A practical and high-yielding method involves the electrochemical reaction of amines with carbon disulfide, avoiding the use of toxic reagents.
One-Pot Synthesis: This involves the reaction of amines with phenyl chlorothionoformate in the presence of sodium hydroxide, which can be done in a single step or a two-step process.
Chemical Reactions Analysis
1-Isothiocyanato-cyclohexene undergoes various chemical reactions:
-
Types of Reactions
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The double bond in the cyclohexene ring can undergo addition reactions with electrophiles.
-
Common Reagents and Conditions
Oxidizing Agents: Used in the synthesis of isothiocyanates from amines.
Photocatalysts: Employed in mild reaction conditions for the formation of isothiocyanates.
-
Major Products
Substituted Cyclohexenes: Resulting from substitution reactions.
Cyclohexane Derivatives: Formed through addition reactions.
Scientific Research Applications
1-Isothiocyanato-cyclohexene has several applications in scientific research:
-
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
-
Biology
-
Medicine
-
Industry
Material Science: Employed in the synthesis of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Isothiocyanato-cyclohexene involves several pathways:
-
Molecular Targets
-
Pathways Involved
Stress Response Pathways: Induces pathways that restore cellular redox and protein homeostasis.
Apoptosis: High concentrations can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
1-Isothiocyanato-cyclohexene can be compared with other isothiocyanates:
-
Similar Compounds
Phenethyl Isothiocyanate (PEITC): Known for its anticancer properties.
Sulforaphane: Found in cruciferous vegetables and studied for its chemoprotective effects.
-
Uniqueness
Properties
CAS No. |
71055-61-3 |
|---|---|
Molecular Formula |
C7H9NS |
Molecular Weight |
139.22 g/mol |
IUPAC Name |
1-isothiocyanatocyclohexene |
InChI |
InChI=1S/C7H9NS/c9-6-8-7-4-2-1-3-5-7/h4H,1-3,5H2 |
InChI Key |
LYIHNFCGUFETAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


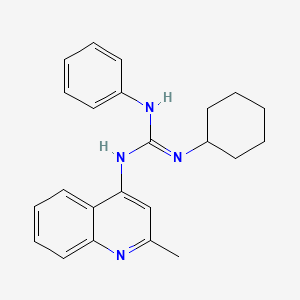
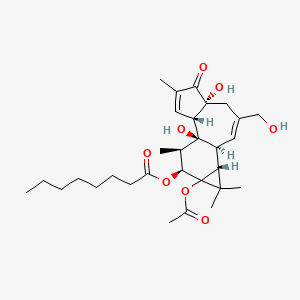
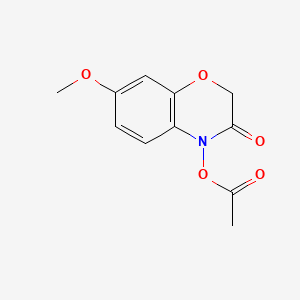
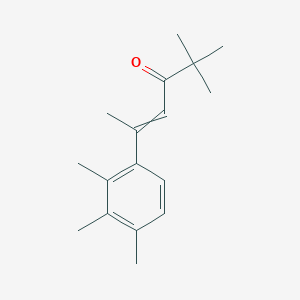
![2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol](/img/structure/B14464389.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol](/img/structure/B14464392.png)

![1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane](/img/structure/B14464400.png)


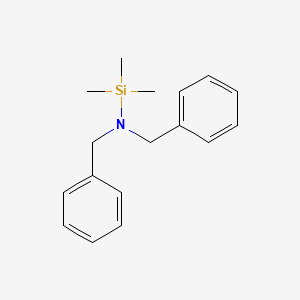
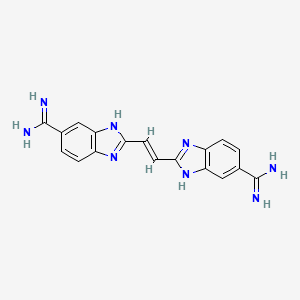
![2-Methyl-4-[(2-methylanilino)methyl]aniline](/img/structure/B14464427.png)
![1H-Pyrido[3,2-c][1,2]diazepine](/img/structure/B14464429.png)
